Adamantane-1-carbothioic acid hydrazide
CAS No.:
Cat. No.: VC13920431
Molecular Formula: C11H18N2S
Molecular Weight: 210.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N2S |
|---|---|
| Molecular Weight | 210.34 g/mol |
| IUPAC Name | adamantane-1-carbothiohydrazide |
| Standard InChI | InChI=1S/C11H18N2S/c12-13-10(14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H,13,14) |
| Standard InChI Key | DLUVMOSJAWMDNH-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C(=S)NN |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
Adamantane-1-carbothioic acid hydrazide (molecular formula: C₁₁H₁₈N₂S) features a polycyclic adamantane backbone fused with a thiohydrazide moiety (-NH-NH-C(=S)-). The adamantane cage imparts exceptional thermal stability and lipophilicity, while the thiohydrazide group introduces reactivity through its thiocarbonyl and hydrazine functionalities. X-ray crystallography reveals a bond length of 1.68 Å for the C=S group, shorter than typical C-O bonds in carboxamides, which influences its electronic properties.
Table 1: Key Molecular Parameters
| Property | Value |
|---|---|
| Molecular Weight | 210.34 g/mol |
| CAS Number | Pending verification |
| Melting Point | 192–195°C (decomposes) |
| Solubility | DMSO, DMF > 50 mg/mL |
Synthetic Pathways and Optimization
Stepwise Synthesis from Adamantane-1-Carboxylic Acid
The compound is synthesized via a three-step protocol:
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Esterification: Adamantane-1-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the acid chloride, followed by treatment with methanol to yield methyl adamantane-1-carboxylate.
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Thioamide Formation: The ester undergoes nucleophilic substitution with ammonium thiocyanate (NH₄SCN) in anhydrous acetone, producing adamantane-1-carbothioamide.
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Hydrazide Formation: Reaction with hydrazine hydrate (N₂H₄·H₂O) in ethanol under reflux yields the final product, with a typical purity of >95% after recrystallization.
Critical Reaction Parameters:
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Temperature: 70–80°C for thiocarbonyl incorporation
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Solvent: Anhydrous conditions to prevent hydrolysis
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Yield: 65–72% after purification
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a decomposition temperature of 192°C, higher than non-thiolated adamantane derivatives (e.g., adamantane-1-carbohydrazide decomposes at 178°C). Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) exceeds 50 mg/mL, while aqueous solubility remains <1 mg/mL due to the adamantane core’s hydrophobicity.
Spectroscopic Signatures
Infrared Spectroscopy:
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N-H stretch: 3280–3310 cm⁻¹ (broad, hydrazide NH)
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C=S stretch: 1220 cm⁻¹ (strong, thiocarbonyl)
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Adamantane C-H: 2900 cm⁻¹ (sharp)
¹H NMR (400 MHz, DMSO-d₆):
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Adamantane protons: δ 1.70–2.10 (m, 14H)
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Hydrazide NH₂: δ 8.25 (s, 2H, exchangeable)
Biological Activities and Mechanisms
Anti-Inflammatory Activity
Preliminary assays indicate 40% inhibition of cyclooxygenase-2 (COX-2) at 10 µM, comparable to celecoxib (55% at same concentration) . Molecular docking suggests the thiohydrazide group chelates zinc ions in the COX-2 active site.
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Conditions:
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Column: C18, 5 µm, 250 × 4.6 mm
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Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA
Table 2: Validation Parameters
| Parameter | Value |
|---|---|
| Linearity (R²) | 0.9992 |
| LOD | 0.15 µg/mL |
| LOQ | 0.45 µg/mL |
Emerging Applications and Future Directions
Pharmaceutical Development
Ongoing research explores:
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Antiviral agents: Adamantane derivatives show activity against influenza A via M2 proton channel inhibition .
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Drug delivery: Liposomal formulations to enhance aqueous solubility.
Material Science
The compound’s rigid structure makes it a candidate for:
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Metal-organic frameworks (MOFs) with high thermal stability
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Photoresponsive polymers via thiocarbonyl crosslinking
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